![molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3](/img/structure/B2699065.png)
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]
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Overview
Description
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] is an organic compound characterized by a spirocyclic structure, which includes a benzodioxole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclopentane]. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods
While specific industrial production methods for 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
5-Nitrospiro[1,3-benzodioxole-2,1’-cycloheptane]: Similar structure but with a cycloheptane ring.
Uniqueness
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] is unique due to its specific ring size and the position of the nitro group, which can influence its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct steric and electronic properties compared to its analogs with different ring sizes.
Biological Activity
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is an organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of a nitro group. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C₁₁H₁₁N₁O₄
- Molecular Weight : 191.226 g/mol
- CAS Number : 447429-09-6
- Polar Surface Area : 44.48 Ų
- LogP (Partition Coefficient) : Indicates lipophilicity, which is crucial for biological activity.
Synthesis
The synthesis of 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] typically involves the nitration of 1,3-benzodioxole followed by cyclization with cyclopentene. The general reaction conditions include:
- Nitration : Using concentrated nitric acid and sulfuric acid.
- Cyclization : Acidic conditions to facilitate the formation of the spiro compound.
The biological activity of 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may lead to:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells through interaction with cellular pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- Research indicates that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Activity :
- In vitro studies have shown that 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] can induce cell cycle arrest and apoptosis in various cancer cell lines. This suggests potential for development as an anticancer agent.
-
Mechanistic Insights :
- The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This pathway is crucial for triggering apoptotic signals.
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] | Antimicrobial, Anticancer | Bioreduction leading to reactive intermediates |
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | Moderate Anticancer | Similar pathways but different ring structure |
5-Nitrospiro[1,3-benzodioxole-2,1'-cycloheptane] | Limited Data | Requires further investigation |
Future Directions
Given its promising biological activities, further research on 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological potency and selectivity.
- Mechanistic Studies : Detailed investigations into the molecular targets involved in its anticancer and antimicrobial effects.
Properties
IUPAC Name |
5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQRXNOUOCURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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